molecular formula C17H21ClN2O3S B15024248 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

Cat. No.: B15024248
M. Wt: 368.9 g/mol
InChI Key: AJFBXLKRQLKINN-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a tert-butyl group, a chloropyridinyl group, and an ethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the tert-butyl group:

    Chloropyridinyl group introduction: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent like thionyl chloride.

    Ethoxybenzenesulfonamide formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with an appropriate sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: Similar structure with a benzoxazole moiety instead of the ethoxybenzenesulfonamide group.

    5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a benzene ring but lacks the chloropyridinyl and sulfonamide groups.

Uniqueness

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21ClN2O3S

Molecular Weight

368.9 g/mol

IUPAC Name

5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H21ClN2O3S/c1-5-23-14-8-6-12(17(2,3)4)10-15(14)24(21,22)20-16-9-7-13(18)11-19-16/h6-11H,5H2,1-4H3,(H,19,20)

InChI Key

AJFBXLKRQLKINN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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